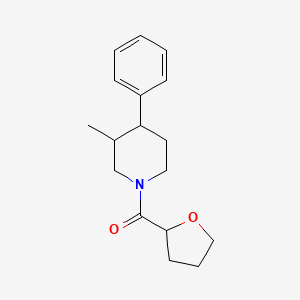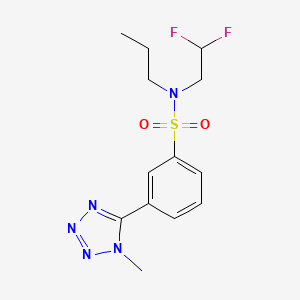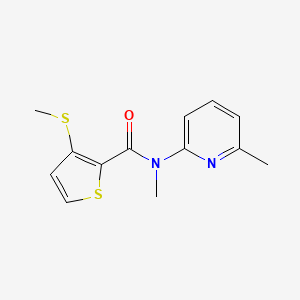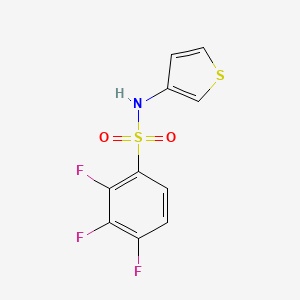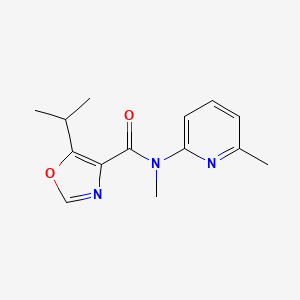
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MP-10 belongs to the class of compounds known as oxazole carboxamides, which have been found to exhibit a range of biological activities.
作用機序
The mechanism of action of N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to interact with multiple targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits a range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also limitations to the use of this compound in lab experiments. It may exhibit off-target effects, which can complicate the interpretation of results. In addition, the effects of this compound may vary depending on the cell type or tissue being studied.
将来の方向性
There are several future directions for research on N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these disorders. Another area of interest is the development of more potent and selective analogs of this compound. These compounds may exhibit improved therapeutic properties and reduced off-target effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-bromo-6-methylpyridine with N-methyl-2-bromoacetamide to form 2-bromo-N-methylacetamide. This intermediate is then reacted with 2-bromo-5-isopropyl-1,3-oxazole-4-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its ability to modulate the immune system and reduce oxidative stress. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
特性
IUPAC Name |
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)13-12(15-8-19-13)14(18)17(4)11-7-5-6-10(3)16-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHLHJNPHSRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C(=O)C2=C(OC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

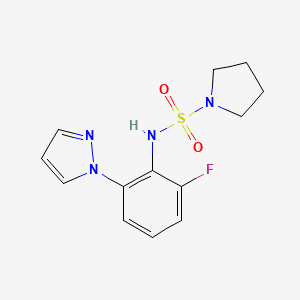
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
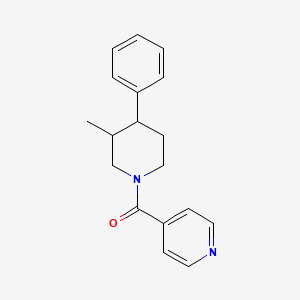
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
